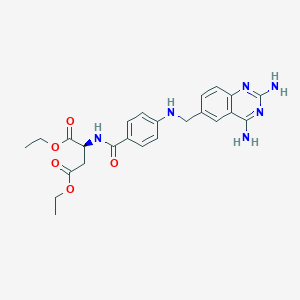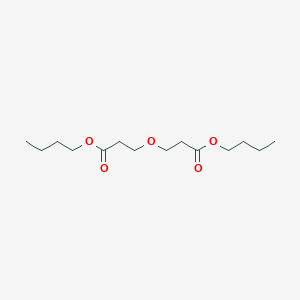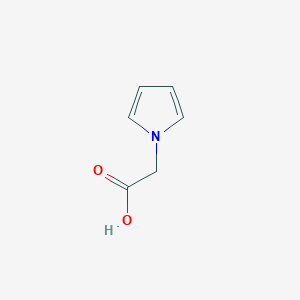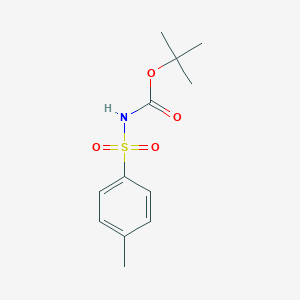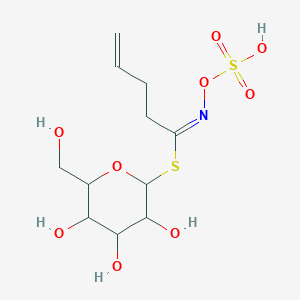![molecular formula C15H11N3OS B099976 Acetophenone, 2-(pyrido[3,4-d]pyridazin-5-ylthio)- CAS No. 18599-27-4](/img/structure/B99976.png)
Acetophenone, 2-(pyrido[3,4-d]pyridazin-5-ylthio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetophenone, 2-(pyrido[3,4-d]pyridazin-5-ylthio)- is a chemical compound that belongs to the family of pyridazine derivatives. It is commonly used in scientific research for its wide range of applications in various fields.
Wirkmechanismus
The mechanism of action of Acetophenone, 2-(pyrido[3,4-d]pyridazin-5-ylthio)- is not fully understood. However, it is believed that the compound exerts its pharmacological effects by interacting with various cellular targets. The compound has been found to inhibit the activity of certain enzymes and proteins, which are involved in various cellular processes.
Biochemische Und Physiologische Effekte
Acetophenone, 2-(pyrido[3,4-d]pyridazin-5-ylthio)- has been found to exhibit several biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells and reduce inflammation. It has also been found to have antimicrobial properties, which make it effective against various bacterial and fungal infections.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Acetophenone, 2-(pyrido[3,4-d]pyridazin-5-ylthio)- in lab experiments is its wide range of applications. The compound can be used in various fields of research, including medicinal chemistry, organic chemistry, and pharmacology. However, one of the limitations of using this compound is its complex synthesis method, which makes it difficult to produce in large quantities.
Zukünftige Richtungen
There are several future directions for the use of Acetophenone, 2-(pyrido[3,4-d]pyridazin-5-ylthio)- in scientific research. One of the main areas of focus is the development of new drugs that can be used to treat various diseases, including cancer and inflammation. Another area of focus is the synthesis of new compounds based on the structure of Acetophenone, 2-(pyrido[3,4-d]pyridazin-5-ylthio)-, which may exhibit even more potent pharmacological effects.
Conclusion:
Acetophenone, 2-(pyrido[3,4-d]pyridazin-5-ylthio)- is a chemical compound that has a wide range of applications in scientific research. It is commonly used in the field of medicinal chemistry for the development of new drugs and has been found to exhibit antitumor, anti-inflammatory, and antimicrobial activities. The compound has several advantages and limitations for use in lab experiments, and there are several future directions for its use in scientific research.
Synthesemethoden
The synthesis of Acetophenone, 2-(pyrido[3,4-d]pyridazin-5-ylthio)- is a complex process that involves several steps. One of the most commonly used methods for synthesizing this compound is the reaction of 2-amino-3-cyanopyridine with 2-chloroacetophenone in the presence of a base. The reaction produces Acetophenone, 2-(pyrido[3,4-d]pyridazin-5-ylthio)- as a white crystalline powder.
Wissenschaftliche Forschungsanwendungen
Acetophenone, 2-(pyrido[3,4-d]pyridazin-5-ylthio)- has a wide range of applications in scientific research. It is commonly used in the field of medicinal chemistry for the development of new drugs. The compound has been found to exhibit antitumor, anti-inflammatory, and antimicrobial activities. It is also used in the field of organic chemistry for the synthesis of other compounds.
Eigenschaften
CAS-Nummer |
18599-27-4 |
|---|---|
Produktname |
Acetophenone, 2-(pyrido[3,4-d]pyridazin-5-ylthio)- |
Molekularformel |
C15H11N3OS |
Molekulargewicht |
281.3 g/mol |
IUPAC-Name |
1-phenyl-2-pyrido[3,4-d]pyridazin-5-ylsulfanylethanone |
InChI |
InChI=1S/C15H11N3OS/c19-14(11-4-2-1-3-5-11)10-20-15-13-9-18-17-8-12(13)6-7-16-15/h1-9H,10H2 |
InChI-Schlüssel |
RRBUGNOTHACLBW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NC=CC3=CN=NC=C32 |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NC=CC3=CN=NC=C32 |
Synonyme |
α-[(Pyrido[3,4-d]pyridazin-5-yl)thio]acetophenone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



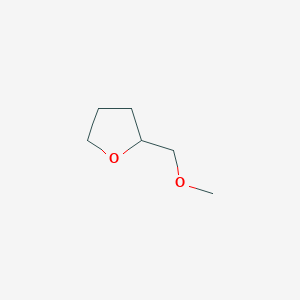
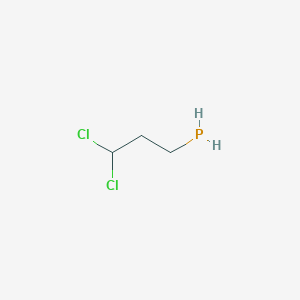
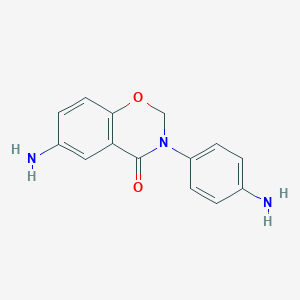
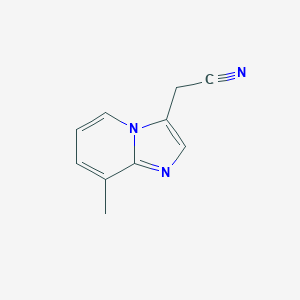
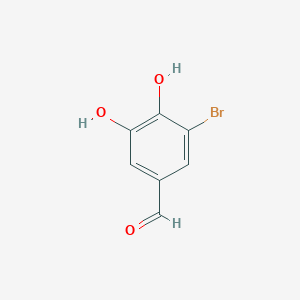

![Carbamic acid, [(4-methylphenyl)sulfonyl]-, 1-methylethyl ester](/img/structure/B99908.png)
